molecular formula C6H2Cl5N B1347059 2,3-Dichloro-5-(trichloromethyl)pyridine CAS No. 69045-83-6

2,3-Dichloro-5-(trichloromethyl)pyridine

Cat. No. B1347059
Key on ui cas rn: 69045-83-6
M. Wt: 265.3 g/mol
InChI Key: XVBWGQSXLITICX-UHFFFAOYSA-N
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Patent
US04851539

Procedure details

3Chloro-2-fluoro-5-(trifluoromethyl)pyridine (obtained as a by-product from the fluorine exchange reaction when converting 2,3-dichloro-5-trichloromethyl pyridine to 2,3-dichloro-5-(trifluoromethyl)pyridine) (40.0 g, 0.2 mole) was put into 270 ml of dimethyl sulfoxide and stirred while potassium cyanide (14.4 g, 0.221 mole) was spooned in over a 20-minute period. The mixture was then stirred for another 20 minutes. The temperature was held between 23° C. and 28° C. throughout the reaction. The mixture was poured into 600 ml of ice water and the product was extracted into hexane. The hexane was removed on a rotary evaporator. The product was treated with activated charcoal and distilled on a Vigreaux-Claisen still at 108°-110° C. at 30 mm Hg to yield 31.45 g of colorless oil with an analysis of, in percent by weight:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
14.4 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
600 mL
Type
reactant
Reaction Step Four
Quantity
270 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[C:2]1C(Cl)=CC(C(Cl)(Cl)Cl)=C[N:3]=1.[Cl:13][C:14]1[C:19](Cl)=[CH:18][C:17]([C:21]([F:24])([F:23])[F:22])=[CH:16][N:15]=1.[C-]#N.[K+]>CS(C)=O>[Cl:13][C:14]1[C:19]([C:2]#[N:3])=[CH:18][C:17]([C:21]([F:24])([F:23])[F:22])=[CH:16][N:15]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=C(C=C1Cl)C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=C(C=C1Cl)C(F)(F)F
Step Three
Name
Quantity
14.4 g
Type
reactant
Smiles
[C-]#N.[K+]
Step Four
Name
ice water
Quantity
600 mL
Type
reactant
Smiles
Step Five
Name
Quantity
270 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture was then stirred for another 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was spooned in over a 20-minute period
CUSTOM
Type
CUSTOM
Details
The temperature was held between 23° C. and 28° C. throughout the reaction
EXTRACTION
Type
EXTRACTION
Details
the product was extracted into hexane
CUSTOM
Type
CUSTOM
Details
The hexane was removed on a rotary evaporator
ADDITION
Type
ADDITION
Details
The product was treated with activated charcoal
DISTILLATION
Type
DISTILLATION
Details
distilled on a Vigreaux-Claisen still at 108°-110° C. at 30 mm Hg

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ClC1=NC=C(C=C1C#N)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 31.45 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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